octahydro-1H-quinolizin-1-one

Description

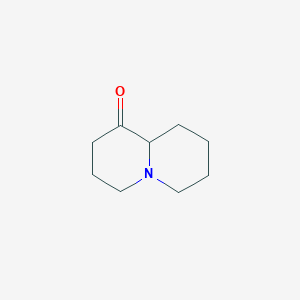

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydroquinolizin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-5-3-7-10-6-2-1-4-8(9)10/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYWKHHNKKNNFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(=O)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484676 | |

| Record name | Hexahydro-2H-quinolizin-1(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10447-21-9 | |

| Record name | Hexahydro-2H-quinolizin-1(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Octahydro 1h Quinolizin 1 One and Its Derivatives

Established Synthetic Routes

A direct and stereocontrolled approach to the octahydro-1H-quinolizin-1-one core involves the intramolecular cyclization of α,β-unsaturated enamide esters. This method offers an efficient route to the bicyclic system by forming the key carbon-carbon bond in a single, strategic step. The stereochemical outcome of the cyclization can be influenced by the reaction conditions, allowing for the selective formation of specific diastereomers.

In one variation of this one-step synthesis, the cyclization of an α,β-unsaturated enamide ester is achieved under thermal conditions. The reaction is typically carried out at elevated temperatures, around 180–185 °C, in the presence of a combination of reagents: chlorotrimethylsilane, triethylamine (B128534), and zinc chloride. This mixture of a Lewis acid (zinc chloride) and a silylating agent (chlorotrimethylsilane) with a base (triethylamine) facilitates the intramolecular Michael-type addition that leads to the formation of the quinolizidinone ring system.

Table 1: Thermal Synthesis of this compound

| Starting Material | Reagents | Temperature | Product |

| α,β-Unsaturated enamide ester | Chlorotrimethylsilane, Triethylamine, Zinc Chloride | 180–185 °C | This compound |

To achieve greater control over the stereochemistry of the cyclization, organocatalytic conditions have been developed. By employing dimethyl-t-butylsilyl trifluoromethanesulphonate and triethylamine, the reaction can be performed at a much lower temperature range, from –78 to 20 °C. This milder approach often leads to higher stereoselectivity, providing a powerful tool for the asymmetric synthesis of quinolizidinone derivatives. The use of organocatalysts represents a more modern and often more environmentally friendly alternative to metal-based catalysts. researchgate.netnih.gov

Table 2: Organocatalytic Synthesis of this compound

| Starting Material | Reagents | Temperature | Product |

| α,β-Unsaturated enamide ester | Dimethyl-t-butylsilyl trifluoromethanesulphonate, Triethylamine | –78 to 20 °C | Stereocontrolled this compound |

Multi-step syntheses offer a versatile alternative for constructing the this compound framework, often starting from simple and commercially available precursors. msu.edu These pathways allow for the systematic construction of the molecule, with opportunities to introduce a variety of substituents and control stereochemistry at different stages. msu.edu

A common strategy in multi-step syntheses involves the initial construction of a piperidine (B6355638) ring, a key building block of the quinolizidine (B1214090) skeleton. This is often followed by a series of reactions to build the second ring and introduce the desired functional groups. Key steps in these sequences can include Grignard alkylation to add substituents, cyclization reactions to form the bicyclic core, and subsequent functional group transformations. For instance, a ketone can be introduced, which is then followed by an intramolecular cyclization to yield the quinolizidinone structure. Chromatographic techniques are often essential to separate diastereomers that may form during these steps.

Cyclization and Functionalization Steps

Octahydroquinolizinone Aza-Analogue Synthesis

The synthesis of aza-analogues of natural products is a significant area of research, as the replacement of a carbon atom with nitrogen can alter the molecule's biological activity and physicochemical properties. clockss.org

1,3-Dipolar Cycloaddition-Thermal Rearrangement Strategy

A notable strategy for creating aza-analogues of the octahydronaphthalene skeleton, which is present in many terpenoid natural products, involves a 1,3-dipolar cycloaddition followed by thermal rearrangement. clockss.org This approach has been successfully applied to synthesize novel octahydroquinolizinone ketones. clockss.org

The process begins with the regioselective 1,3-dipolar cycloaddition of tetrahydropyridine (B1245486) nitrones with methylenecyclopropanes. clockss.org This reaction, while selective, often results in moderate yields. clockss.org For instance, the reaction of nitrone 6 , synthesized from 2-methylpiperidine, with 2,2-dimethyl-1-methylenecyclopropane at high temperatures (100 °C) yields the isoxazolidine (B1194047) 10 as a single regioisomer, albeit in a modest 28% yield. clockss.org The low yield is attributed to the instability of the dipole at the required high temperatures. clockss.org

The subsequent step involves a thermal rearrangement of the resulting cycloadduct. This rearrangement proceeds through a homolytic cleavage of the N-O bond, followed by the opening of the cyclopropyloxy radical, ultimately forming the octahydroquinolizinone structure. clockss.org This strategy has been used to produce ketones like 6,6,9a-trimethyl-octahydro-quinolizin-2-one and 4,4,9a-trimethyl-octahydro-quinolizin-2-one. clockss.org These compounds are considered aza-analogues of the 5,5,8a-trimethyl-octahydro-2-naphthalene skeleton found in bioactive terpenoids. clockss.org

| Compound Name | Structure | Role in Synthesis | Reference |

|---|---|---|---|

| Nitrone 6 | Tetrahydropyridine nitrone | Starting material (1,3-dipole) | clockss.org |

| Isoxazolidine 10 | Cycloadduct | Intermediate formed from cycloaddition | clockss.org |

| 6,6,9a-trimethyl-octahydro-quinolizin-2-one | Octahydroquinolizinone derivative | Final product (aza-analogue) | clockss.org |

| 4,4,9a-trimethyl-octahydro-quinolizin-2-one | Octahydroquinolizinone derivative | Final product (aza-analogue) | clockss.org |

Condensation Reactions for Derivative Formation

Condensation reactions provide a versatile route to various derivatives of the quinolizine scaffold. For example, early methods involved the acid-catalyzed cyclocondensation of 2-pyridylacetone derivatives with aldehydes to construct the bicyclic core. While not directly producing this compound, these reactions demonstrate the fundamental principle of building the quinolizine ring system through carbonyl chemistry.

More contemporary approaches utilize condensation reactions to introduce diverse functional groups onto a pre-existing quinolizine structure. These reactions are crucial for creating libraries of compounds for biological screening.

Synthesis via Precursor Transformation: Lupinine (B175516) as a Key Starting Material

The natural alkaloid lupinine serves as a valuable and readily available chiral precursor for the synthesis of various octahydro-1H-quinolizine derivatives. nih.govnih.gov Its inherent stereochemistry provides a strategic advantage for creating enantiomerically pure target molecules.

Conversion of Lupinine to (1R,9aR)-Octahydro-1H-Quinolizine-1-yl)Methyl Methane-Sulfonate

The initial step in modifying lupinine is the activation of its primary hydroxyl group. This is typically achieved by converting it into a better leaving group, such as a mesylate. The reaction of lupinine with methanesulfonyl chloride in the presence of a base like triethylamine in a solvent such as methylene (B1212753) chloride yields (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate (B1217627). nih.govresearchgate.net This transformation is highly efficient, with reported yields as high as 93%. nih.govresearchgate.net

Formation of 1-(Azidomethyl)Octahydro-1H-Quinolizine

The resulting mesylate is a versatile intermediate that can be readily converted to an azide (B81097). mdpi.com Treatment of (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under heating leads to the formation of 1-(azidomethyl)octahydro-1H-quinolizine. nih.govresearchgate.net This nucleophilic substitution reaction proceeds with inversion of configuration at the carbon bearing the leaving group, affording the (1S,9aR) diastereomer. The product is typically isolated in moderate yields (around 60-61%) after purification by column chromatography. nih.govresearchgate.net This azide is a key building block for further derivatization. mdpi.com

Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition for Triazole Derivatives

The azide group in 1-(azidomethyl)octahydro-1H-quinolizine is perfectly suited for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". organic-chemistry.orgnih.gov This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazole derivatives. organic-chemistry.org

The reaction involves treating the lupinine-derived azide with a variety of terminal alkynes in the presence of a copper(I) catalyst. nih.govresearchgate.net The active Cu(I) species is often generated in situ from a Cu(II) salt, like CuSO₄·5H₂O, using a reducing agent such as sodium ascorbate. researchgate.netorganic-chemistry.org This cycloaddition is highly specific, yielding 1,4-disubstituted triazole rings. organic-chemistry.org The reaction proceeds well in DMF under gentle heating (e.g., 75°C). nih.gov This methodology has been used to synthesize a wide array of (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines with different substituents at the C-4 position of the triazole ring, derived from the corresponding alkyne. nih.govnih.govresearchgate.net

| Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| Lupinine | Methanesulfonyl chloride, triethylamine, CH₂Cl₂ | (1R,9aR)-Octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | 93% | nih.govresearchgate.net |

| (1R,9aR)-Octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | Sodium azide, DMF, 70°C | 1-(Azidomethyl)octahydro-1H-quinolizine | 60-61% | nih.govresearchgate.net |

| 1-(Azidomethyl)octahydro-1H-quinolizine | Terminal alkyne, CuSO₄·5H₂O, Sodium ascorbate, DMF, 75°C | (1S,9aR)-1-[(4-substituted-1H-1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine | Varies | nih.govnih.govresearchgate.net |

Optimization Strategies in Synthesis

The efficient synthesis of this compound and its derivatives is crucial for their application in various fields, including medicinal chemistry. researchgate.netnih.govontosight.ai Optimization of synthetic routes focuses on improving yields, controlling stereochemistry, and minimizing byproducts. Key strategies involve mitigating steric hindrance, controlling reaction conditions, and selecting appropriate catalysts.

Steric Hindrance Mitigation in Alkylation Reactions

Steric hindrance plays a significant role in the alkylation of quinolizidine systems, often influencing the stereochemical outcome and reaction efficiency. For instance, in the synthesis of C-6 alkylated quinolizidines, the presence of bulky substituents can hinder the approach of nucleophiles. mdpi.com Researchers have observed that the axial propyl group at the C-6 position in a quinolizidinone derivative can impede the reaction of a methyl nucleophile with the carbonyl group. mdpi.com To overcome this, a more planar thio-substituted 4-quinolizidinone was utilized, which presented less steric hindrance and allowed for the desired alkylation. mdpi.com

In another study, the alkylation of a ketone precursor to introduce a methyl group was met with low yields (10-15%). nih.gov The use of hexamethylphosphoramide (B148902) (HMPA) improved the yield to 85%, but resulted in a mixture of diastereomers that were difficult to separate. nih.gov This highlights a common challenge where conditions that improve yield may compromise stereoselectivity due to steric factors. The steric effects exerted by methyl groups on pinacolborane and the p-cymene (B1678584) ligand have also been noted to be responsible for the 1,4-selectivity observed in some hydroboration reactions. acs.orgnih.gov

The strategic introduction of certain functional groups can also influence the steric environment. For example, a strongly electron-withdrawing phenylsulfonyl group was found to increase the partial positive charge at C-2, outweighing its steric effect and leading to 1,4-substitution. mdpi.com These findings underscore the delicate balance between electronic and steric effects that must be managed during the synthesis of substituted quinolizidinones.

Table 1: Impact of Steric Hindrance on Alkylation Reactions

| Precursor | Alkylating Agent | Observations | Outcome | Reference |

| Quinolizidinone with axial C-6 propyl group | Methyl nucleophile | Axial propyl group hinders nucleophilic attack on the C=O group. | No reaction or unidentified mixture of products. | mdpi.com |

| Thio-substituted 4-quinolizidinone | Methylmagnesium bromide | More planar structure offers less steric hindrance. | Successful 1,2-addition, although some 1,4-substitution product was also formed. | mdpi.com |

| Ketone precursor | NaHMDS and MeI | Standard alkylation conditions. | Low yield (10-15%) of the desired methylated product. | nih.gov |

| Ketone precursor | NaHMDS, MeI, and HMPA | HMPA added to improve reactivity. | Improved yield (85%) but resulted in a mixture of diastereomers (7-9:1). | nih.gov |

Control of Reaction Conditions (e.g., Temperature, Solvent Polarity)

The precise control of reaction parameters such as temperature and solvent is a critical aspect of optimizing the synthesis of this compound and its derivatives. These conditions can significantly influence reaction rates, yields, and stereoselectivity.

For instance, in the synthesis of certain quinolizidine derivatives, increasing the reaction temperature from room temperature to 50 °C resulted in an unidentified mixture of products, indicating that higher temperatures can lead to undesirable side reactions. mdpi.com Conversely, some cyclization reactions benefit from elevated temperatures. The formation of the quinolizidine ring from α,β-unsaturated enamide esters is typically carried out by heating the substrate at high temperatures (180–185 °C). However, alternative conditions at low temperatures (–78 to 20 °C) using dimethyl-t-butylsilyl trifluoromethanesulphonate and triethylamine can be employed to control stereochemistry.

The choice of solvent is also paramount. In the synthesis of octahydroquinazolinone, a related heterocyclic system, using water as a solvent in a Biginelli reaction not only aligns with green chemistry principles but also leads to higher yields and a simpler work-up procedure compared to using organic solvents. nih.gov The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction pathway.

Table 2: Effect of Reaction Conditions on Synthesis

| Reaction | Temperature | Solvent | Observations | Reference |

| Reaction of quinolizidinone with methyl nucleophile | 50 °C | Not specified | Formation of an unidentified mixture of products. | mdpi.com |

| Quinolizidine ring formation | 180–185 °C | Not specified | Typical condition for intramolecular cyclization. | |

| Quinolizidine ring formation for stereocontrol | –78 to 20 °C | Not specified | Alternative condition to control stereochemistry. | |

| Synthesis of octahydroquinazolinone | Not specified | Water | Higher yields and simpler work-up. | nih.gov |

| N-alkylation for 3-alkylindoloquinolizine synthesis | 80 °C | Acetonitrile | Reaction heated for 30 hours for completion. | researchgate.net |

| Synthesis of (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine | 70 °C | Dimethylformamide (DMF) | Reaction stirred for 5 hours. | nih.gov |

Catalyst Selection for Improved Efficiency

In the synthesis of substituted quinolizinone derivatives, a palladium-catalyzed hydrocarbonylative cyclization of pyridine-tethered alkenes or dienes has been developed. acs.orgnih.gov The optimized conditions involved the use of Pd(t-Bu3P)2 or PdBr2(cod)/t-Bu3P as catalysts, which proved to be effective for this transformation. acs.orgnih.gov The sterically hindered t-Bu3P ligand was found to be crucial for achieving high selectivity in some cyclization reactions. nih.gov

Brønsted acids also play a significant role in catalyzing reactions to form quinolizidine-type structures. For example, p-toluenesulfonic acid (p-TSA) has been used to mediate the aza-Prins cyclization reaction of cyclic N-acyliminium ions under mild conditions, leading to hexahydro-1H-quinolizin-4(6H)-one derivatives in excellent yields and high diastereoselectivity. rsc.org In a different approach, a catalytic amount of sulfuric acid in water was used for the efficient one-pot synthesis of octahydroquinazolinones, demonstrating a green and cost-effective method. nih.gov

Furthermore, molecular iodine has been identified as a highly efficient catalyst for the synthesis of quinolines via Friedländer annulation, a reaction that can be applied to the formation of polycyclic quinoline (B57606) systems. rsc.org The use of samarium(III) chloride (SmCl3), a water-resistant Lewis acid, has also been reported for the synthesis of 1,8-dioxo-octahydroxanthenes, showcasing better performance in terms of yield and reaction time compared to other catalysts. nih.gov These examples highlight the diverse range of catalysts available to synthetic chemists for optimizing the preparation of complex heterocyclic compounds.

Table 3: Catalysts for the Synthesis of Quinolizidine-Related Scaffolds

| Catalyst | Reaction Type | Substrates | Outcome | Reference |

| Pd(t-Bu3P)2 or PdBr2(cod)/t-Bu3P | Hydrocarbonylative cyclization | Pyridine-tethered alkenes or dienes | Synthesis of substituted quinolizinone derivatives. | acs.orgnih.gov |

| p-Toluenesulfonic acid (p-TSA) | Aza-Prins cyclization | Cyclic N-acyliminium ions | Highly diastereoselective synthesis of hexahydro-1H-quinolizin-4(6H)-one derivatives in excellent yields. | rsc.org |

| Sulfuric acid (H2SO4) | Biginelli reaction | 5,5-dimethyl-1,3-cyclohexanedione, urea/thiourea, aromatic aldehydes | Efficient one-pot synthesis of octahydroquinazolinones in water. | nih.gov |

| Molecular iodine (I2) | Friedländer annulation | Not specified | Mild and efficient synthesis of quinolines and polycyclic quinolines. | rsc.org |

| Samarium(III) chloride (SmCl3) | Cyclization | Aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione | High yield of 1,8-dioxo-octahydroxanthenes with short reaction time. | nih.gov |

Chemical Transformations and Reaction Chemistry of Octahydro 1h Quinolizin 1 One

Types of Reactions Undertaken

Reduction Reactions

Production of Various Reduced Forms

The reduction of the carbonyl group in octahydro-1H-quinolizin-1-one and its derivatives is a critical step in the synthesis of quinolizidine (B1214090) alkaloids and their analogues. The stereochemical outcome of this reduction is highly dependent on the reducing agent employed.

Stereoselective reduction of quinolizidin-2-one has been achieved using specific hydride reagents. For instance, the use of lithium tri-sec-butylborohydride (L-selectride) can lead to the formation of specific stereoisomers of the corresponding alcohol. beilstein-journals.org In contrast, employing lithium trisamylborohydride (LS-selectride) can selectively produce a different stereoisomer. beilstein-journals.org

Catalytic hydrogenation is another common method for the reduction of the quinolizidinone core. Reagents such as palladium on carbon or platinum oxide are often used for this purpose. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For example, the hydrogenation of certain quinolizidinone derivatives over a palladium catalyst can be stereoselective. beilstein-journals.org

The reduction of related keto lactams, which can be formed from methylenequinolizidinones via ozonolysis, can be achieved using reducing agents like lithium aluminium hydride. beilstein-journals.orgub.edu This process can lead to the formation of the corresponding quinolizidine alcohols.

Substitution Reactions

Substitution reactions of this compound and its derivatives allow for the introduction of various functional groups, which is crucial for modifying the molecule's properties.

The quinolizidine scaffold can undergo nucleophilic substitution reactions, often at positions activated by adjacent functional groups. For instance, derivatives with a leaving group can react with nucleophiles to introduce new substituents. rsc.org The reactivity of the system can be influenced by the stereochemistry and the nature of the substituents already present on the bicyclic ring.

A variety of reagents are used in the substitution reactions of quinolizidinone derivatives. Alkyl halides are common electrophiles for the alkylation of these compounds. For example, C-6 alkylated derivatives of a thio-substituted 4-quinolizidinone have been synthesized, which can then be further transformed. mdpi.com

Other nucleophiles, such as organometallic reagents, have also been employed. For example, the reaction of a quinolizidinone derivative with methylmagnesium bromide has been studied, leading to addition products. mdpi.com The choice of the nucleophile and reaction conditions can determine the regioselectivity of the reaction, with possibilities of 1,2-addition or 1,4-substitution. mdpi.com

Nucleophilic Substitution Processes

Functionalization of this compound Derivatives

The functionalization of the quinolizidine skeleton is a key strategy for accessing a wide range of structurally diverse compounds. researchgate.net This can be achieved through various synthetic methodologies, including cyclization and substitution reactions. For instance, a partially stereoselective cyclization has been demonstrated to produce C6-phenyl-functionalized 7,8-benzomorphanones. researchgate.net

Furthermore, starting from thio-substituted 4-quinolizidinones, a series of C-6 alkylated derivatives have been synthesized. mdpi.com These functionalized derivatives can serve as intermediates for the synthesis of complex natural products.

Derivatization for Modified Biological Activity

The quinolizidine scaffold is a "privileged structure" in medicinal chemistry, meaning its derivatives are capable of interacting with multiple biological targets. acs.orgacs.org Derivatization of this compound is a common strategy to modulate the biological activity of the resulting compounds. nih.gov These modifications can lead to a wide range of pharmacological properties, including antimicrobial, antiviral, and enzyme-modulating effects. acs.org

Introduction of Heterocyclic Groups

A significant approach to modifying the biological activity of quinolizidine alkaloids involves the introduction of heterocyclic groups. This strategy aims to create hybrid molecules that may exhibit enhanced or novel pharmacological profiles.

One documented example is the chemical modification of lupinine (B175516), a quinolizidine alkaloid, by introducing 1,2,3-triazole substituents at the C-1 position of the quinolizine skeleton. areeo.ac.ir This was achieved by converting the hydroxymethylene group of lupinine into an azide (B81097), which then underwent a cycloaddition reaction with various terminal acetylenes to form the triazole ring. areeo.ac.ir The resulting (1S,9aR)-1Н-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine derivatives have been evaluated for their hemorheological, antimicrobial, and cytotoxic activities. areeo.ac.ir

The synthesis of these derivatives involves a multi-step process, starting with the mesylation of lupinine, followed by azidation, and finally the cycloaddition with an appropriate alkyne. areeo.ac.irnih.gov The reaction conditions are controlled to achieve the desired products, which are then purified and characterized using spectroscopic methods. areeo.ac.ir

Below is a table summarizing the synthesis of some 1,2,3-triazole derivatives of lupinine:

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | 4-Methoxyphenylacetylene | (1S,9aR)-1-{[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | 83 areeo.ac.ir |

| 2 | Phenylacetylene | (1S,9aR)-1-[4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine | 75 areeo.ac.ir |

| 3 | Propargyl alcohol | {1-[4-(Hydroxymethyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | 77-81 areeo.ac.ir |

| 4 | 2-Methylbut-3-in-2-ol | {1-[4-(1-Hydroxy-1-methylethyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine | 77-81 areeo.ac.ir |

Connection with Bi- and Tricyclic Moieties

The this compound framework is a quintessential bicyclic system that serves not only as a core structure in numerous alkaloids but also as a pivotal intermediate in the synthesis of more complex polycyclic molecules. nih.gov Its inherent stereochemistry and reactive ketone group provide a versatile platform for constructing fused and bridged ring systems, leading to a diverse array of bi- and tricyclic moieties.

The quinolizidine skeleton itself, a saturated bicyclic structure composed of two fused six-membered rings with a nitrogen atom at the bridgehead, is a fundamental building block. nih.gov Chemical transformations targeting the this compound core enable the elaboration into other functionalized bicyclic systems or the annulation of additional rings to form tricyclic structures. These transformations are central to the synthesis of many natural products and their analogues. nih.govacs.org

One key strategy involves using the quinolizidine core as a scaffold to control stereochemistry in subsequent reactions that form a third ring. For instance, in the total synthesis of the tricyclic frog alkaloid 205B, chemists found that creating a more rigid tricyclic system from a bicyclic precursor before attempting a crucial methylation step afforded a higher level of stereochemical control. acs.org The initial bicyclic piperidine (B6355638) ring's conformation allowed an electrophile to distinguish between the two faces of an enolate, enabling a selective axial attack. acs.org This was achieved through a ring-closing metathesis reaction to furnish the tricyclic product from a diene-substituted bicyclic precursor. acs.org

Another powerful approach involves the direct, one-pot construction of complex tricyclic systems from acyclic or monocyclic precursors, where the quinolizine ring is formed as part of a cascade reaction. A notable example is the "build/couple/pair" strategy used to access diverse octahydroindolo[2,3-a]quinolizine scaffolds, which are prominent tricyclic frameworks in over 2000 natural products. nih.gov This method utilizes a cascade reaction involving tryptamine (B22526) derivatives and a cyclohexadione building block, leading to the diastereoselective formation of tricyclic products with multiple contiguous chiral centers. nih.gov

Furthermore, the this compound skeleton and its derivatives are key intermediates in tandem reactions designed to build polycyclic systems. The vinylogous Bischler–Napieralski reaction, for example, has been successfully applied to quinolizine precursors. A tandem dehydrative cyclization-reductive cyclization sequence can efficiently produce the indolizidine ring system, a related 5,6-fused bicyclic structure. rsc.org More significantly, a precursor like 1-benzylideneoctahydro-2H-quinolizine, derived from the quinolizone scaffold, was successfully synthesized as a potential intermediate for tricyclic quinolizidine alkaloids such as epiquinamide. rsc.org This demonstrates the direct utility of the functionalized quinolizine core in forging more intricate tricyclic architectures. rsc.org

The following table summarizes selected transformations that illustrate the connection between the quinolizidine core and the formation of other bi- and tricyclic systems.

| Starting Material Class | Reaction Type | Resulting Moiety | Research Focus | Citation |

| Diene-substituted vinylogous amide | Ring-Closing Metathesis (RCM) | Tricyclic core of Alkaloid 205B | Stereocontrolled synthesis of a complex tricyclic alkaloid. | acs.org |

| Cyclohexadione & Tryptamine | Build/Couple/Pair Cascade | Octahydroindolo[2,3-a]quinolizine (Tricyclic) | One-pot, atom-economic synthesis of diverse, chiral polycyclic scaffolds. | nih.gov |

| Amide with a pendant alkene | Tandem Dehydrative Coupling–Reductive Cyclization | Indolizidine (Bicyclic) | Efficient, direct entry to the indolizidine ring system. | rsc.org |

| Substituted quinolizidine precursor | Vinylogous Bischler–Napieralski Reaction | 1-Benzylideneoctahydro-2H-quinolizine | Intermediate for the synthesis of tricyclic quinolizidine alkaloids. | rsc.org |

These examples highlight the strategic importance of this compound and the broader quinolizidine scaffold in synthetic chemistry. They act as foundational bicyclic structures that enable chemists to construct complex, often biologically active, tricyclic molecules through various ring-forming strategies.

Applications in Medicinal Chemistry and Biological Research

Octahydro-1H-quinolizin-1-one as a Versatile Synthetic Building Block

The unique structural framework of this compound makes it an attractive chassis for the construction of intricate molecular architectures. Organic chemists utilize it as a foundational element to access a wide range of compounds, particularly those with potential therapeutic applications.

This compound serves as a key intermediate in the synthesis of more elaborate organic compounds. Its structure can be strategically modified to build complex scaffolds, such as aza-analogues of terpenoid ketones, which themselves can be precursors to even more complex molecules containing skeletons like 5-aza-octahydronaphthalene. The synthesis of such complex molecules often involves multi-step reaction sequences that can include cyclizations, reductions, and alkylations. ontosight.ai For instance, the quinolizidine (B1214090) ring system can be formed via intramolecular cyclization of α,β-unsaturated enamide esters. This ketone is often a precursor to other derivatives, such as the corresponding amine, which also acts as a building block for complex heterocycles used in pharmaceuticals and agrochemicals. The development of organocatalytic cascade reactions has enabled the construction of highly functionalized quinolizine scaffolds with excellent control over stereochemistry, demonstrating the platform's synthetic utility. researchgate.net

Nitrogen-containing heterocycles are fundamental components of many natural products and synthetic drugs, often referred to as "privileged" structures in drug discovery. tandfonline.com The this compound core is itself a nitrogenous heterocycle and provides a robust starting point for the synthesis of other complex heterocyclic systems. kit.eduscholaris.ca A significant area of research involves the modification of the natural quinolizidine alkaloid, lupinine (B175516), which possesses the octahydro-quinolizine skeleton. researchgate.net Chemical transformations of lupinine have led to the synthesis of a variety of derivatives, including esters, amines, and imides. researchgate.net A notable example is the preparative synthesis of (1S,9aR)-1-[(1,2,3-triazol-1-yl)-methyl]octahydro-1H-quinolizines. researchgate.netmdpi.com This process involves converting the hydroxymethylene group of lupinine into an azide (B81097), followed by a copper-catalyzed cycloaddition with various alkynes to introduce a 1,2,3-triazole ring, thus creating a more complex, multi-heterocyclic system. mdpi.com

Table 1: Synthesis of Heterocyclic Derivatives from Quinolizidine Scaffolds

| Starting Scaffold | Reaction Type | Resulting Heterocycle | Research Focus | Source(s) |

| (-)-Lupinine | Azidation followed by 1,3-dipolar cycloaddition | (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines | Antiviral Agents | mdpi.com |

| 2-Pyridylacetates and Nitroenynes | Organocatalytic Michael/aza-Michael cascade | Functionalized Quinolizine Scaffolds | Development of Synthetic Methodologies | researchgate.net |

| α,β-unsaturated enamide esters | Intramolecular Cyclization | This compound | Synthesis of Key Intermediates |

Creation of Complex Organic Molecules

Biological Activity and Biochemical Interactions

Derivatives built upon the this compound framework have demonstrated a wide range of biological activities, stemming from their ability to interact with various biomolecules and modulate key cellular pathways.

The compound this compound has been shown to interact with specific biological targets to elicit physiological effects. It is reported to bind to M1 muscarinic acetylcholine (B1216132) receptors and act as an allosteric modulator for the IL-4 receptor. This interaction can lead to the inhibition of pro-inflammatory cytokines, including interleukin-1 (IL-1) and tumor necrosis factor (TNF). Furthermore, the compound has been observed to inhibit etoposide-induced apoptosis in cancer cells.

More complex derivatives, such as those based on the quinolizidine alkaloid matrine (B1676216), have been found to influence critical signaling pathways. nih.gov Matrine can inhibit the phosphorylation of key protein kinases like p38, extracellular signal-regulated kinase (ERK), and c-Jun-N-terminal kinase (JNK), which are central components of the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.net It also affects the PI3K/Akt/mTOR pathway, another crucial regulator of cell growth and survival. nih.govresearchgate.net In the context of viral infections, triazole derivatives of the octahydro-quinolizine skeleton have shown an affinity for the hemagglutinin and neuraminidase proteins of the influenza virus, suggesting a mechanism for their antiviral activity. researchgate.netmdpi.com

The ability of quinolizine-based compounds to modulate the activity of receptors and enzymes is a key area of medicinal chemistry research. As mentioned, this compound itself can bind to M1 receptors and allosterically modulate IL-4 receptors.

Derivatives of this scaffold have shown significant enzyme-inhibiting properties. For example, triazolyl derivatives of lupinine exhibit inhibitory effects on the replication of influenza viruses, which is linked to their interaction with the viral enzyme neuraminidase. researchgate.netmdpi.com

Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their aberrant activity is implicated in diseases like cancer. google.com The quinolizidine scaffold has emerged as a promising foundation for the development of protein kinase inhibitors. acs.org Quinolizidine alkaloids, such as matrine and cytisine, have been shown to exert anti-tumor effects by modulating kinase signaling pathways. nih.gov Matrine, isolated from Sophora flavescens, induces apoptosis in lung cancer cells through the inactivation of the protein kinase Akt. nih.gov Research has demonstrated that matrine down-regulates the expression levels of total and phosphorylated Akt in a dose-dependent manner. nih.gov Furthermore, certain quinolizidine alkaloids have been shown to inhibit the phosphorylation of MAPKs, indicating a broader impact on kinase signaling cascades. researchgate.netresearchgate.net While research has also focused on quinoline (B57606) and quinazoline (B50416) derivatives as potent kinase inhibitors, the findings related to quinolizidine alkaloids highlight the potential of the this compound core structure in designing new modulators of protein kinase activity. nih.govwipo.int

Table 2: Observed Biological Interactions of Quinolizine-Based Compounds

| Compound/Derivative Class | Biological Target/Pathway | Observed Effect | Potential Application | Source(s) |

| This compound | M1 Receptors, IL-4 Receptor | Binding and allosteric modulation; Inhibition of IL-1 and TNF | Inflammatory Diseases | |

| This compound | Apoptosis Pathway | Inhibition of etoposide-induced apoptosis | Cancer Therapy | |

| Matrine (Quinolizidine Alkaloid) | Akt Signaling Pathway | Inactivation of Akt; Down-regulation of phosphorylated Akt | Cancer Therapy | nih.gov |

| Matrine (Quinolizidine Alkaloid) | MAPK Pathway (p38, ERK, JNK) | Inhibition of kinase phosphorylation | Anti-inflammatory, Cancer Therapy | researchgate.net |

| Triazole derivatives of Octahydro-quinolizine | Influenza Hemagglutinin & Neuraminidase | Binding and inhibition | Antiviral Therapy | researchgate.netmdpi.com |

Ligands for Serotonin Receptors (5-HT3 and 5-HT4)

Impact on Hemorheological Properties

Hemorheology is the study of the flow properties of blood, and alterations in these properties, such as increased blood viscosity, are implicated in various diseases, including ischemic stroke and myocardial infarction. wikipedia.orgareeo.ac.ir Pathological changes in blood rheology can lead to hyperviscosity, a condition of abnormally high resistance to flow. wikipedia.orgareeo.ac.ir Certain derivatives of octahydro-1H-quinolizine have been shown to possess favorable hemorheological properties. nih.govresearchgate.net

In laboratory models designed to simulate blood hyperviscosity, specific derivatives of (1S,9aR)-1Н-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine have demonstrated the ability to decrease blood viscosity. nih.gov An in-vitro model of hyperviscosity was created by incubating blood samples at 43.0°C for 60 minutes, which leads to a measurable increase in viscosity. nih.govresearchgate.net In this model, two compounds in particular showed a capacity to reduce the elevated blood viscosity. nih.gov These findings suggest that certain structural modifications to the octahydro-1H-quinolizine skeleton can lead to compounds that positively influence blood flow properties. nih.govresearchgate.net

Table 1: Effect of Octahydro-1H-quinolizine Derivatives on Blood Viscosity in an In Vitro Hyperviscosity Model

| Compound Name | Result |

|---|---|

| 1-{[4-(4-methoxyphenyl)-1H-1,2,3-triazolyl-1-yl]-methyl}octahydro-1H-quinolizine | Demonstrated ability to reduce blood viscosity. nih.gov |

Antimicrobial and Antiviral Potential

The octahydro-1H-quinolizine scaffold has been explored for its potential in developing new antimicrobial and antiviral agents. nih.govontosight.ai The natural alkaloid lupinine, which is a derivative of quinolizidine, is known to have bactericidal effects. nih.govresearchgate.net

Several synthesized derivatives of octahydro-1H-quinolizine have been tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The studies revealed that the antimicrobial efficacy is dependent on the specific structural features of the derivatives. nih.govresearchgate.net

(1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine and lupinine itself showed high activity against the Gram-negative bacterium Escherichia coli and moderate activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. nih.gov

(1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate (B1217627) and (1S,9aR)-1-[{4-(4-methoxyphenyl)-1H-1,2,3-triazole-1-yl]methyl}octahydro-1H-quinolizine displayed moderate antibacterial activity against both Staphylococcus aureus and Escherichia coli. nih.gov

Other derivatives, such as (1S,9aR)-{1-[(4-(hydroxymethyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizine , were moderately active against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis, with the former also showing moderate activity against Escherichia coli. nih.gov

Table 2: Antimicrobial Activity of Selected Octahydro-1H-quinolizine Derivatives

| Compound Name | Activity Against S. aureus (Gram+) | Activity Against B. subtilis (Gram+) | Activity Against E. coli (Gram-) |

|---|---|---|---|

| Lupinine | Moderate nih.gov | Moderate nih.gov | High nih.gov |

| (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine | Moderate nih.gov | Moderate nih.gov | High nih.gov |

| (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate | Moderate nih.gov | Not Specified | Moderate nih.gov |

| (1S,9aR)-1-[{4-(4-methoxyphenyl)-1H-1,2,3-triazole-1-yl]methyl}octahydro-1H-quinolizine | Moderate nih.gov | Not Specified | Moderate nih.gov |

The cytotoxic potential of (1S,9aR)-1Н-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine derivatives has been evaluated to determine their effect on cancer cells. nih.govresearchgate.net Such studies are crucial for identifying new compounds that could lead to the development of novel anticancer therapies. archivesofmedicalscience.com The MCF-7 breast cancer cell line is a commonly used model for in vitro cytotoxicity screening. archivesofmedicalscience.comcyprusjmedsci.com Research has established that patterns of cytotoxic activity for octahydro-1H-quinolizine derivatives are dependent on their specific structural features. nih.govresearchgate.net The evaluation of these compounds against cancer cell lines like MCF-7 is a key step in exploring their therapeutic potential. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Serotonin (5-hydroxytryptamine, 5-HT) |

| (1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine |

| Acetylcholine |

| 1-{[4-(4-methoxyphenyl)-1H-1,2,3-triazolyl-1-yl]-methyl}octahydro-1H-quinolizine |

| 1-[(4-m-tolyl-1H-1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine |

| Lupinine |

| (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine |

| (1R,9aR)-octahydro-1H-quinolizine-1-yl)methyl methanesulfonate |

| (1S,9aR)-1-[{4-(4-methoxyphenyl)-1H-1,2,3-triazole-1-yl]methyl}octahydro-1H-quinolizine |

Antimalarial Activity of Derivatives

Structure-Activity Relationship (SAR) Studies

Influence of Substituents on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on octahydro-1H-quinolizine derivatives have provided valuable insights for optimizing their biological effects. In the context of antiviral activity against influenza, the nature and position of substituents on the 1,2,3-triazole ring, which is attached to the quinolizine core, are critical. mdpi.com

It has been observed that the antiviral potency is strongly dependent on the substituent at the C-4 position of the triazole ring. mdpi.com For instance:

Aryl Substituents: The presence of a methyl or methoxyl group on the 4-aryltriazole substituent generally enhances antiviral activity. mdpi.com

Phenyl Group: The introduction of an unsubstituted 4-phenyl group onto the triazole ring was found to be detrimental, leading to a loss of virucidal activity. nih.govmdpi.com

Linker and Functional Groups: A derivative featuring a complex ester substituent, {1-[((1S,9aR)-octahydro-2H-quinolizin-1-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl 3-tert-butyl-5-ethyl-2-hydroxybenzoate, demonstrated the highest level of virus inhibition. mdpi.com This suggests that larger, functionally diverse side chains can significantly improve potency.

These findings are crucial for the rational design of new triazolyl lupinine derivatives with improved antiviral profiles. mdpi.com

Correlation of Physicochemical Features with Activity

For antimalarial quinolizidine hybrids, the bulky and highly lipophilic nature of the quinolizidine nucleus is considered a key contributor to its biological effect. researchgate.net This lipophilicity can influence the compound's ability to cross cell membranes and accumulate within the parasite.

In the case of antitubercular derivatives, the high potency of certain lupinylidene compounds suggests that specific steric and electronic configurations are necessary for effective interaction with mycobacterial targets. researchgate.net The most active derivative, with an MIC below 0.5 µg/mL, likely possesses an optimal combination of physicochemical properties that allows it to effectively inhibit crucial biological processes in M. tuberculosis. researchgate.net

Computational and Theoretical Investigations

Computational chemistry has played a significant role in understanding the mechanism of action and guiding the design of octahydro-1H-quinolizine derivatives. Molecular docking simulations have been particularly useful in elucidating how these compounds interact with their biological targets. nih.govresearchgate.net

For the anti-influenza derivatives, docking studies were performed to model the binding interactions with viral hemagglutinin (HA) and neuraminidase (NA), two critical surface proteins of the influenza virus. nih.govresearchgate.net The results showed strong binding energies, ranging from -7.5 to -9.6 kcal/mol, for the studied compounds with neuraminidase. mdpi.com These computational findings correlated well with the experimental data on antiviral activity; for example, the compound with the weakest calculated binding energy also showed the lowest activity in biological assays. mdpi.com This agreement between in silico and in vitro results validates the proposed mechanism of action and supports the use of these computational models for designing future inhibitors. nih.govresearchgate.net

Quantum-chemical studies using Density Functional Theory (DFT) have also been employed to analyze the structural and electronic properties of these molecules. researchgate.netdergipark.org.tr Such calculations help in understanding the molecule's conformational preferences and the distribution of frontier molecular orbitals (HOMO and LUMO). researchgate.net For one lupinine derivative, these calculations revealed that the boundary molecular orbitals are localized on the triazole substituent, indicating this part of the molecule is likely crucial for its chemical reactivity and biological interactions. researchgate.net

Conformational Analysis and Structural Characterization

The three-dimensional arrangement of atoms in this compound and its derivatives is crucial for their biological activity. ontosight.ai The quinolizidine ring system, a core component of this compound, can exist in different conformations, which influences how it interacts with biological targets. researchgate.net

Researchers have employed various spectroscopic techniques and computational methods to elucidate the conformational preferences and structural details of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a powerful tool for determining the relative stereochemistry and conformation of quinolizidine derivatives. areeo.ac.irnih.gov For instance, the analysis of coupling constants and chemical shifts in 1H NMR spectra can provide insights into the spatial relationships between protons, helping to assign the configuration and conformation of the molecule. researchgate.net

Computational methods, such as conformational analysis through rotation along labile bonds, have been utilized to identify the most favorable conformational states of related quinolizine derivatives. researchgate.net These studies help in understanding the flexibility of the molecule and the energy barriers between different conformations. The specific stereochemistry, such as (1R,9aR) or (1S,9aR), is a critical determinant of the molecule's biological function and its interaction with target proteins. ontosight.aiontosight.ai

Table 1: Spectroscopic and Crystallographic Data for Characterization

| Technique | Information Obtained | Reference |

| 1H NMR Spectroscopy | Relative stereochemistry, proton spatial relationships | researchgate.netareeo.ac.ir |

| 13C NMR Spectroscopy | Carbon framework, number of non-equivalent carbons | areeo.ac.irnih.gov |

| X-ray Crystallography | Precise bond lengths, bond angles, 3D structure | mdpi.com |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-N) | areeo.ac.ir |

| Mass Spectrometry | Molecular weight, fragmentation patterns | areeo.ac.ir |

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, molecular docking studies have been instrumental in understanding their interactions with various biological targets, particularly proteins.

These studies have shown that derivatives of octahydro-1H-quinolizine can bind to the active sites of enzymes and the binding pockets of receptors. For example, derivatives have been docked into the active site of acetylcholinesterase, a key enzyme in the nervous system. researchgate.net The binding affinity, measured by the binding energy (often expressed in kcal/mol), indicates the strength of the interaction. Lower binding energies suggest a more stable complex.

Docking studies have revealed that these compounds can form various types of interactions with amino acid residues in the target protein, including:

Hydrogen bonds: These are crucial for the specificity and stability of the ligand-protein complex. nih.gov

For instance, a derivative of octahydro-1H-quinolizine, [1-(Octahydro-2H-quinolizin-1-ylmethyl)-3-phenyl-2(1H)-quinoxalinone (QZ80)], exhibited a strong binding affinity to the main protease (Mpro) of SARS-CoV-2 with a binding energy of -10.0 kcal/mol. nih.gov This interaction was stabilized by a hydrogen bond with the Gln110 residue and hydrophobic interactions with several other residues. nih.gov Similarly, other derivatives have shown good affinity for viral proteins like hemagglutinin and neuraminidase, with binding energies ranging from -6.7 to -7.7 kcal/mol. mdpi.com

Table 2: Molecular Docking Results for Octahydro-1H-quinolizine Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| N-[[(1R,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-2,3-dimethyl-1H-indole-5-carboxamide | Acetylcholinesterase | -8.06 | Not specified | researchgate.net |

| [1-(Octahydro-2H-quinolizin-1-ylmethyl)-3-phenyl-2(1H)-quinoxalinone (QZ80)] | SARS-CoV-2 Mpro | -10.0 | Gln110, Gly109, Asn151, Val202, Ile249, Thr292, Phe294 | nih.gov |

| (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines | Hemagglutinin | -6.7 to -7.7 | Not specified | mdpi.com |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound and its derivatives. nrel.gov These calculations provide insights into various molecular properties that are difficult to determine experimentally.

By solving the Schrödinger equation for a molecule, these methods can determine the distribution of electrons and the energies of molecular orbitals. schrodinger.com This information is crucial for understanding the molecule's reactivity, stability, and spectroscopic properties.

Key electronic properties that can be calculated include:

Polarizability and Hyperpolarizability: These properties are related to the molecule's response to an external electric field and are important for understanding its nonlinear optical properties. researchgate.net

Mulliken charges: These calculations provide an estimate of the partial atomic charges on each atom in the molecule, which can help in understanding electrostatic interactions. nrel.gov

For example, quantum-chemical studies on derivatives of the alkaloid lupinine, which contains the quinolizidine skeleton, have been performed to analyze their geometrical and electronic properties. researchgate.net These calculations have been used to compare theoretical structures with experimental data from X-ray diffraction analysis. researchgate.net The results of these calculations can also be used to predict reaction pathways and transition states.

Table 3: Calculated Electronic Properties of Quinoxaline (B1680401) 1,4-Dioxide Derivatives (as a representative example)

| Molecule | Method | Dipole Moment (Debye) | Mean Polarizability (a.u.) | First Hyperpolarizability (a.u.) |

| Quinoxaline 1,4-dioxide (I) | RHF/6-311++G(d,p) | 1.83 | 108.33 | 185.39 |

| Quinoxaline 1,4-dioxide (I) | B3LYP/6-311++G(d,p) | 2.01 | 115.54 | 227.81 |

Note: This table is based on data for quinoxaline 1,4-dioxide derivatives as a representative example of the application of these computational methods. researchgate.net

Analysis of Boundary Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a critical role in determining the chemical reactivity and electronic properties of a molecule. physchemres.orgyoutube.com The energy and localization of these orbitals provide valuable information about the molecule's ability to donate or accept electrons.

The HOMO is the orbital that contains the most loosely held electrons and is therefore associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com The LUMO, on the other hand, is the lowest energy orbital that can accept electrons, and it is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that characterizes the molecule's chemical stability and reactivity. physchemres.org A large HOMO-LUMO gap generally implies high stability and low reactivity, while a small gap suggests that the molecule is more reactive and can be easily excited. physchemres.org

In the context of octahydro-1H-quinolizine derivatives, the analysis of boundary molecular orbitals can help predict the most reactive sites in the molecule. researchgate.net For instance, in a study of a lupinine derivative, it was shown that the localization of the HOMO and LUMO falls on a substituent attached to the quinolizidine core, suggesting that this substituent is likely to be involved in subsequent chemical modifications. researchgate.net

The HOMO-LUMO energy gap can also be related to the molecule's electronic absorption properties, as the energy of the gap often corresponds to the energy of the lowest electronic transition. schrodinger.com

Table 4: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Significance | Reference |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability (nucleophilicity) | physchemres.orgyoutube.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability (electrophilicity) | physchemres.orgyoutube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability | physchemres.org |

| Chemical Hardness (η) | Resistance to change in electron distribution | Related to the HOMO-LUMO gap | physchemres.org |

| Electronegativity (χ) | Ability to attract electrons | Average of HOMO and LUMO energies | physchemres.org |

Future Directions in Octahydro 1h Quinolizin 1 One Research

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of functionalized quinolizidine (B1214090) and quinolizidinone frameworks remains a significant challenge, driving continuous innovation in organic synthesis. chemistryviews.org Future efforts will likely focus on developing more stereoselective, efficient, and versatile synthetic routes to access octahydro-1H-quinolizin-1-one and its analogs.

Key areas of exploration include:

Stereoselective Cyclizations: Advanced strategies for controlling stereochemistry are paramount. One reported method involves a thermodynamically controlled stereoselective synthesis via the α-amidoalkylation of an N-acyliminium ion intermediate, followed by an intramolecular Michael addition. thieme-connect.com The generation of N-acyliminium ions from precursors like α-hydroxyamides is a powerful technique for creating α-substituted amides through reactions with various nucleophiles. nih.gov Other approaches utilize the intramolecular cyclization of N-acyliminium ions derived from chiral amino esters to achieve enantioselective synthesis of related alkaloids. researchgate.net

Organocatalysis: The use of organocatalytic reactions, such as aza-conjugate additions, offers an efficient and diastereoselective pathway to key piperidine (B6355638) intermediates, which can then be further elaborated into the quinolizidine core. chemistryviews.org

Domino and Cascade Reactions: Multi-component reactions that form several bonds in a single operation are highly sought after for their efficiency. A domino Mannich-Michael reaction cascade has been used to produce substituted piperidin-4-ones, key precursors for quinolizidine synthesis, with high diastereoselectivity. researchgate.net Similarly, cascade processes involving radical cyclization and oxidation have been developed to construct complex indolo[2,3-a]quinolizine (B11887597) systems. researchgate.net

Ring-Closing Metathesis (RCM): RCM has proven to be a valuable tool in the synthesis of polyhydroxylated indolizidine and quinolizidine derivatives, demonstrating its potential for creating diverse analogs from a common precursor. beilstein-journals.org

A summary of emerging synthetic strategies is presented below.

| Synthetic Strategy | Key Reaction/Concept | Precursors/Intermediates | Significance | Reference(s) |

| Stereoselective Synthesis | Intramolecular Michael Addition | N-acyliminium ion from α-ethoxy piperidine | Thermodynamic control of stereocenters. | thieme-connect.com |

| Enantioselective Synthesis | Intramolecular Cyclization | N-acyliminium ion from (S)-aminoester | Access to enantiomerically pure alkaloids. | researchgate.net |

| Organocatalysis | Aza-conjugate Addition | Dithiane-substituted piperidines | Diastereoselective access to key building blocks. | chemistryviews.org |

| Domino Reaction | Mannich-Michael Cascade | Imines and 1-methoxy-3-trimethylsilyloxy-1,3-butadiene | High diastereoselectivity in piperidin-4-one formation. | researchgate.net |

| Ring-Closing Metathesis | RCM | Unsaturated quinolizidine derivative | Efficient synthesis of polyhydroxylated derivatives. | beilstein-journals.org |

These methodologies are expected to undergo further refinement, focusing on improving yields, reducing step counts, and expanding the scope of accessible derivatives from the this compound template.

Advanced Mechanistic Investigations of Biological Interactions

While various derivatives of the quinolizidine scaffold have demonstrated a wide range of biological activities, including antimicrobial and antiviral properties, a deeper understanding of their mechanisms of action at the molecular level is required. nih.govnih.gov Future research will increasingly employ a combination of biochemical assays, structural biology, and computational modeling to elucidate these interactions.

Enzyme Inhibition: Derivatives have shown potential as enzyme inhibitors. For example, molecular docking studies have investigated quinolizine derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov These studies identified specific interactions, such as hydrogen bonds with amino acid residues like Gln110 and hydrophobic interactions with residues including Phe294 and Met165, that contribute to the binding affinity. nih.gov Further investigations could use techniques like X-ray crystallography to validate these binding modes and guide the design of more potent inhibitors. acs.org Similarly, derivatives of the related alkaloid lupinine (B175516) have been shown to inhibit acetylcholinesterase. mdpi.com

Viral Protein Targeting: Beyond SARS-CoV-2, triazolyl derivatives of the quinolizidine alkaloid lupinine have been identified as inhibitors of influenza A virus (subtypes H1N1 and H3N2). mdpi.comresearchgate.net Molecular docking studies suggest these compounds bind to the viral proteins hemagglutinin and neuraminidase. researchgate.net Future work will need to confirm these interactions experimentally and explore the potential for these compounds to act as virucidal agents that target extracellular virions. mdpi.comresearchgate.net

Receptor Modulation: The quinolizidine scaffold has been incorporated into molecules designed to interact with specific receptors. Constrained analogues based on an octahydroquinolizine template have been developed as potent mu-opioid receptor antagonists. nih.gov Detailed pharmacological characterization and structure-activity relationship (SAR) studies are essential to understand the structural requirements for high-affinity binding and selectivity against other opioid receptors like delta and kappa. nih.gov

A comprehensive approach combining in vitro assays with in silico predictions will be crucial for mapping the interaction profiles of this compound derivatives and identifying the precise molecular basis for their biological effects.

Rational Design and Synthesis of Targeted Derivatives for Specific Molecular Pathways

Building on enhanced synthetic capabilities and deeper mechanistic understanding, the rational design of novel derivatives targeting specific diseases and molecular pathways represents a major future direction. This involves the strategic modification of the this compound core to optimize potency, selectivity, and pharmacokinetic properties.

Antiviral Drug Development: The promising antiviral activity of quinolizine derivatives against SARS-CoV-2 and influenza viruses provides a strong foundation for targeted drug design. nih.govmdpi.com By analyzing the binding modes of initial hits, such as the hydrogen bonds and hydrophobic interactions observed in docking studies with SARS-CoV-2 Mpro, medicinal chemists can design new analogs with improved affinity. nih.gov A promising strategy involves creating "hybrid molecules" that combine the quinolizidine skeleton with other pharmacophores, such as the 1,2,3-triazole ring, which is known to be present in various bioactive agents. mdpi.com The synthesis of (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines is a prime example of this approach, leading to compounds with demonstrated influenza virus inhibitory activity. mdpi.comresearchgate.net

Receptor-Selective Ligands: The development of mu-opioid receptor antagonists based on the quinolizidine structure highlights the scaffold's utility in neuropharmacology. nih.gov Future work can explore subtle structural modifications to fine-tune receptor selectivity. For instance, replacing the octahydroquinolizine core with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold led to a compound with high affinity for the mu-opioid receptor and an improved selectivity profile over kappa and delta receptors. nih.gov This type of scaffold hopping and derivatization will be key to developing ligands for other CNS targets.

Enzyme-Targeted Inhibitors: The benzo[c]quinolizin-3-one framework has been used to develop inhibitors of human steroid 5α-reductase 1, an enzyme implicated in several pathologies. acs.org Structure-activity relationship studies revealed that potency was highly dependent on the substitution at the C-8 position. acs.org Future design efforts can leverage these findings, along with 3D-QSAR models, to create next-generation inhibitors with enhanced potency and selectivity.

The table below summarizes examples of rationally designed derivatives and their targeted applications.

| Derivative Class | Core Scaffold Modification | Molecular Target | Therapeutic Goal | Reference(s) |

| Quinoxalinone-Quinolizine Hybrids | Attachment of a quinoxalinone moiety | SARS-CoV-2 Main Protease (Mpro) | COVID-19 Treatment | nih.gov |

| Triazolyl-Quinolizines | Addition of a 1,2,3-triazole ring from lupinine azide (B81097) | Influenza Hemagglutinin & Neuraminidase | Antiviral (Influenza) | mdpi.comresearchgate.net |

| Pyrido[1,2-a]pyrazines | Scaffold hopping from octahydroquinolizine | Mu-opioid Receptor | Opioid Antagonism | nih.gov |

| Benzo[c]quinolizin-3-ones | Annulated benzene (B151609) ring and functionalization | Steroid 5α-Reductase 1 | Enzyme Inhibition | acs.org |

The continued integration of synthetic chemistry, molecular pharmacology, and computational science will undoubtedly unlock the full potential of the this compound scaffold in developing next-generation therapeutic agents.

Q & A

Q. Q1. What are the established synthetic routes for octahydro-1H-quinolizin-1-one, and how can researchers optimize yield and purity?

this compound can be synthesized via multi-step pathways. A four-step method by Barker (as cited in Yao, 2022) involves cyclization and functionalization steps, starting from readily available precursors . Key optimization strategies include:

- Steric hindrance mitigation : Use of Grignard reagents for alkylation may require careful control of reaction conditions (e.g., temperature, solvent polarity) to minimize diastereomer formation, as seen in the synthesis of tertiary alcohol intermediates .

- Chromatographic separation : Flash column chromatography is critical for isolating diastereomers, with hexane/ethyl acetate gradients providing optimal resolution .

- Purity validation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming structural integrity and purity, particularly for novel derivatives .

Q. Q2. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Robust characterization requires a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : Full ¹H and ¹³C NMR assignments are mandatory for new compounds, with attention to quinolizidine ring proton coupling patterns (e.g., axial vs. equatorial protons) .

- X-ray crystallography : For derivatives like spirocyclic analogs, single-crystal X-ray analysis resolves stereochemical ambiguities and confirms fused-ring geometries .

- HRMS and elemental analysis : These validate molecular formulas, especially when synthetic routes introduce heteroatoms or complex substituents .

Q. Q3. What stability considerations are critical when handling this compound in experimental settings?

- Chemical stability : The compound is stable under ambient conditions but degrades in the presence of strong acids, bases, or oxidizing agents. Storage in inert atmospheres (N₂/Ar) at –20°C is recommended .

- Hazardous decomposition : Combustion releases toxic fumes (e.g., NOₓ, CO), necessitating fume hood use during high-temperature reactions .

Advanced Research Questions

Q. Q4. How can this compound be functionalized to explore its bioactivity, particularly in CNS-targeted drug discovery?

Functionalization strategies include:

- Spirocyclic fusion : Pictet-Spengler reactions with pyrroloquinoxalines yield spirocyclic derivatives, which show promise as dopamine receptor modulators. Steric effects must be managed during ring closure to avoid side products .

- Olefin metathesis : For lactam derivatives, Grubbs catalysts enable ring expansion, though steric hindrance from tertiary alcohols may necessitate alternative coupling agents (e.g., DCC vs. EDC) .

- Receptor binding assays : Screen derivatives against aminergic receptors (e.g., 5-HT₃, adenosine A₃) using radioligand displacement assays to identify lead compounds .

Q. Q5. How should researchers address contradictions in synthetic or analytical data for this compound derivatives?

- Reproducibility audits : Replicate reactions under varying conditions (e.g., solvent, catalyst loading) to identify protocol-sensitive steps. For example, discrepancies in ester coupling efficiency may arise from moisture sensitivity of reagents .

- Data triangulation : Cross-validate NMR findings with IR (carbonyl stretches) and XRD to resolve structural ambiguities, such as axial vs. equatorial substituent orientations .

- Peer consultation : Engage crystallography experts to interpret electron density maps for complex fused-ring systems .

Q. Q6. What methodological frameworks are recommended for designing studies on this compound’s pharmacological potential?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Prioritize derivatives with synthetic accessibility (≤5 steps) and >90% purity .

- Novelty : Focus on understudied targets (e.g., trace amine-associated receptors) rather than well-characterized GPCRs .

- Ethical compliance : Use in vitro models (e.g., cell lines) before animal testing, adhering to institutional review protocols .

Data Management and Reproducibility

Q. Q7. What guidelines ensure transparent reporting of synthetic and analytical data for this compound studies?

- Supplementary materials : Provide full experimental details (solvent volumes, reaction times) for all compounds, with raw NMR/HRMS data in accessible formats (e.g., .cif for XRD) .

- Reference standards : Include spectra of known compounds (e.g., commercial quinolizidines) for benchmarking .

- Data repositories : Deposit crystallographic data in public databases (e.g., CCDC, PDB) with DOI links in manuscripts .

Q. Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.